Chikusetsusaponin L8
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Overview
Description
Chikusetsusaponin L8 is a naturally occurring saponin compound primarily derived from the rhizomes of Panax japonicus, a plant commonly used in traditional Chinese medicine. Saponins are glycosides with foaming characteristics and are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chikusetsusaponin L8 involves multiple steps, starting from the extraction of the saponin from Panax japonicus rhizomes. The process typically includes:
Extraction: Using solvents like ethanol or methanol to extract the saponins from the plant material.
Purification: Employing techniques such as column chromatography to isolate this compound from other saponins and impurities.
Characterization: Utilizing methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are often used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Chikusetsusaponin L8 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield aglycones and sugar moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases).
Major Products Formed:
Oxidized derivatives: Modified saponins with altered biological activities.
Reduced forms: Saponins with different pharmacological properties.
Aglycones and sugars: Resulting from hydrolysis reactions.
Scientific Research Applications
Chikusetsusaponin L8 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying saponin chemistry and developing new synthetic methods.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Chikusetsusaponin L8 exerts its effects through various molecular targets and pathways:
Cell Membrane Interaction: It interacts with cell membranes, altering their permeability and affecting cellular signaling.
Apoptosis Induction: It can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
Chikusetsusaponin L8 is compared with other saponins, such as:
Chikusetsusaponin IVa: Known for its anti-obesity and neuroprotective effects.
Chikusetsusaponin V: Exhibits anti-cancer properties similar to this compound.
Ginsenosides: Saponins from Panax ginseng with diverse pharmacological activities.
Uniqueness: this compound stands out due to its specific molecular structure and unique combination of biological activities, making it a valuable compound for various research and therapeutic applications.
Properties
IUPAC Name |
2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQPASKWCJCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Ginsenoside F5 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 - 190 °C |
Source
|
Record name | Ginsenoside F5 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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